2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The primary target of TCMDC-125146 is the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . This kinase plays a key role in the processing of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125146 interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-125146 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The action of TCMDC-125146 affects the protein translation machinery of the malaria parasite . Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . The inhibition of PfCLK3 by TCMDC-125146 disrupts the normal functioning of these translational compartments, thereby affecting the parasite’s ability to synthesize proteins .
Pharmacokinetics
The compound has been shown to have potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development
Result of Action
The inhibition of PfCLK3 by TCMDC-125146 results in a significant reduction in the survival of Plasmodium falciparum . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. The final step involves the acylation of the pyridazine derivative with naphthalene-1-yl acetic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the pyridazine ring, naphthalene moiety, and dimethoxyphenyl group contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-17-10-12-22(31-2)19(14-17)21-11-13-24(29)27(26-21)15-23(28)25-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMZDEKMDPVFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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